![molecular formula C24H18N2O B14347804 N,N-Di[1,1'-biphenyl]-2-ylnitrous amide CAS No. 91923-33-0](/img/structure/B14347804.png)
N,N-Di[1,1'-biphenyl]-2-ylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide: is a complex organic compound characterized by the presence of an amide functional group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide typically involves the reaction of biphenyl derivatives with nitrous acid under controlled conditions. One common method is the nucleophilic acyl substitution of acyl halides or anhydrides with amines . Another approach involves the partial hydrolysis of nitriles . The reaction conditions often require the use of dehydrating agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides, including N,N-Di[1,1’-biphenyl]-2-ylnitrous amide .
化学反应分析
Types of Reactions: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide can undergo various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines under acidic or basic conditions.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic rings.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or alkali, reflux conditions.
Reduction: Lithium aluminium hydride (LiAlH4), anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary or secondary amines and water.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
N,N-Di[1,1’-biphenyl]-2-ylnitrous amide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N,N-Di[1,1’-biphenyl]-2-ylnitrous amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can participate in hydrogen bonding with biological molecules, while the biphenyl structure provides a hydrophobic surface for interactions with other hydrophobic regions . These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
- N,N-Di[1,1’-biphenyl]-2-ylacetamide
- N,N-Di[1,1’-biphenyl]-2-ylformamide
- N,N-Di[1,1’-biphenyl]-2-ylbenzamide
Comparison: N,N-Di[1,1’-biphenyl]-2-ylnitrous amide is unique due to the presence of the nitrous group, which can impart different reactivity and properties compared to other similar amides. For example, the nitrous group can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .
属性
CAS 编号 |
91923-33-0 |
|---|---|
分子式 |
C24H18N2O |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N,N-bis(2-phenylphenyl)nitrous amide |
InChI |
InChI=1S/C24H18N2O/c27-25-26(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI 键 |
OWADUAAPHBXDOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(C3=CC=CC=C3C4=CC=CC=C4)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


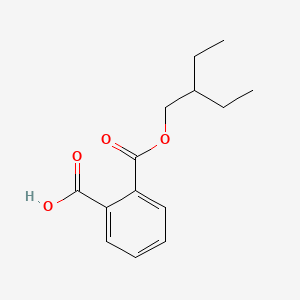
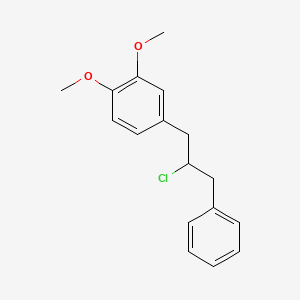
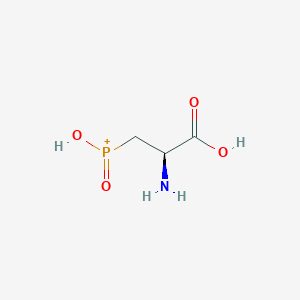
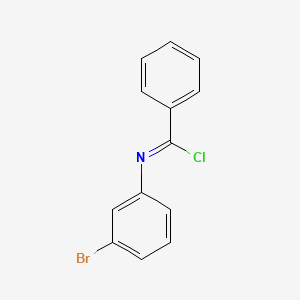
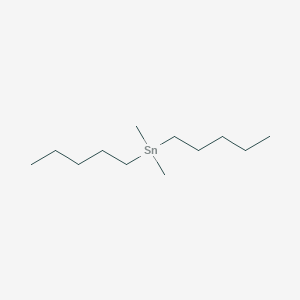
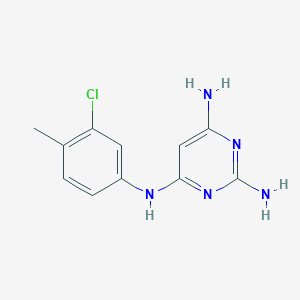
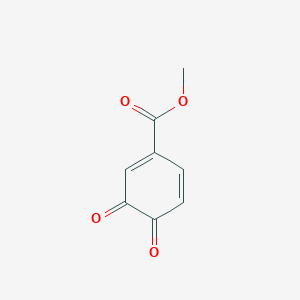
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
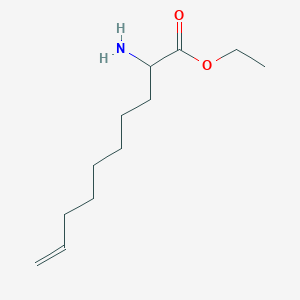
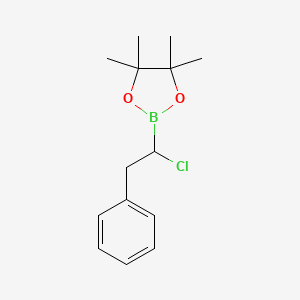
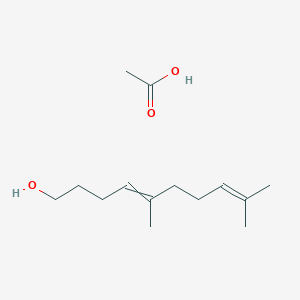
phosphanium perchlorate](/img/structure/B14347772.png)
